molecular formula C17H16N2O6S B2734970 Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate CAS No. 919014-90-7

Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate

Cat. No.: B2734970
CAS No.: 919014-90-7
M. Wt: 376.38
InChI Key: OCBHBFRPCVPTJW-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a unique 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene substituent linked via a methylamino bridge to the benzo[d]thiazole core. Its structure combines a benzo[d]thiazole scaffold—a privileged motif in medicinal chemistry—with a dioxane-dione moiety, which may confer distinctive electronic and steric properties.

Properties

IUPAC Name

ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c1-4-23-13(20)9-5-6-11-12(7-9)26-16(19-11)18-8-10-14(21)24-17(2,3)25-15(10)22/h5-8H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBHBFRPCVPTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.

  • Molecular Formula : C11H15N O6
  • Molecular Weight : 257.24 g/mol
  • CAS Number : 99473-81-1

Synthesis and Structure

The compound can be synthesized through various methodologies involving the reaction of benzothiazole derivatives with appropriate amines and dicarbonyl compounds. The structural features of the compound contribute to its biological activity, particularly the presence of the benzothiazole moiety, which is known for its diverse pharmacological effects.

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of benzothiazole derivatives, including compounds similar to this compound. For instance, a series of new benzothiazole derivatives were evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. Some derivatives exhibited significant activity with lower neurotoxicity and higher protective indices compared to standard anticonvulsants like sodium valproate .

Table 1: Anticonvulsant Activity of Benzothiazole Derivatives

CompoundED50 (mg/kg)Protective Index
Compound 6g160.42.74
Sodium ValproateN/AN/A

The mechanism of action for these compounds often involves modulation of GABAergic neurotransmission, which is crucial for their anticonvulsant effects .

Cytotoxicity and Neurotoxicity

The cytotoxic effects of this compound were assessed using MTT assays. Compounds within this class showed varying levels of cytotoxicity; however, many demonstrated acceptable safety profiles with minimal neurotoxic effects when tested in vivo .

Table 2: Cytotoxicity and Neurotoxicity Assessment

CompoundCytotoxicity (IC50 mg/mL)Neurotoxicity (TOX Test)
Compound 6g>100Low
Control (DMSO)N/AN/A

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in treating neurological disorders. For example, one study synthesized a series of derivatives that were evaluated for their anticonvulsant effects in animal models. The results indicated that certain compounds not only reduced seizure frequency but also exhibited a favorable safety profile compared to traditional treatments .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate involves multi-step organic reactions. The compound's structure has been confirmed through various analytical techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure elucidation reveals insights into its molecular conformation and intermolecular interactions, which are critical for understanding its reactivity and biological properties .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For example, related compounds have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The incorporation of the benzo[d]thiazole moiety is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Effects

In pharmacological studies, certain derivatives of this compound have shown anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These compounds were tested in models of carrageenan-induced edema and exhibited significant reductions in inflammation markers .

Drug Development

The unique structural features of this compound make it a candidate for drug development targeting various diseases. Its derivatives are being explored for their potential in treating infections caused by resistant bacteria and inflammatory diseases .

Anticancer Research

Preliminary studies suggest that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism is thought to involve the inhibition of specific pathways crucial for cancer cell survival and proliferation .

Agrochemicals

The potential use of this compound in agricultural chemistry is under investigation. Its antimicrobial properties could be harnessed to develop novel fungicides or bactericides that are less harmful to the environment compared to traditional chemicals .

Material Science

In material science, the compound's unique chemical structure may lead to applications in developing new polymers or coatings with enhanced properties such as UV resistance or antibacterial surfaces .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at Position 2 Substituent at Position 6 Key Properties/Applications References
Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-... Dioxane-dione-linked methylamino Ethyl ester Potential bioactivity (unreported)
Ethyl 2-bromobenzo[d]thiazole-6-carboxylate Bromine Ethyl ester Intermediate for cross-coupling
Methyl 2-aminobenzo[d]thiazole-6-carboxylate Amino group Methyl ester Precursor for O-substitution
6-(Benzyloxy)-2-methylbenzo[d]thiazole Methyl Benzyloxy MAO inhibitor candidate
2-(4-Pyridinyl)thiazole-5-carboxamide derivatives 4-Pyridinyl Carboxamide Anticancer/antiviral activity

Functional Comparisons

  • Electronic Effects: The dioxane-dione group in the target compound introduces electron-withdrawing character, contrasting with electron-donating groups (e.g., amino in ) or neutral substituents (e.g., methyl in ). This may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.
  • Solubility : Ethyl esters (target compound and ) exhibit moderate lipophilicity compared to methyl esters (e.g., ) or polar carboxamides (e.g., ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate?

  • Methodology :

  • Condensation Reactions : React 2-aminobenzo[d]thiazole-6-carboxylate derivatives with activated dioxane-based carbonyl compounds (e.g., 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl chloride) under reflux in acetic acid or DMF. Catalytic acid (e.g., glacial acetic acid) enhances imine formation .
  • Solvent Optimization : Use polar aprotic solvents (DMF, dichloromethane) at elevated temperatures (80–100°C) to improve reaction yields. Monitor progress via TLC .
  • Work-Up : Precipitate the product by cooling the reaction mixture, followed by filtration and recrystallization from ethanol/DMF mixtures .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Identify the ethyl ester proton triplet at δ 1.2–1.4 ppm (CH₂CH₃) and the benzo[d]thiazole aromatic protons (δ 7.2–8.1 ppm). The dioxane methyl groups appear as singlets near δ 1.5–1.7 ppm .
  • ¹³C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and the dioxane ketone carbons (δ 190–200 ppm) .
    • IR Spectroscopy : Detect the C=O stretch of the ester (~1720 cm⁻¹) and the imine C=N stretch (~1620 cm⁻¹) .

Q. What reaction conditions are critical for stabilizing the dioxane ring during synthesis?

  • pH Control : Maintain mildly acidic conditions (pH 4–6) using glacial acetic acid to prevent hydrolysis of the dioxane ring .
  • Temperature : Avoid prolonged heating above 100°C to prevent ring-opening side reactions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

  • X-ray Diffraction : Use SHELX software for structure refinement. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps .
  • Twinning Analysis : Apply SHELXL for handling twinned crystals, common in flexible dioxane-containing compounds .
  • Validation : Cross-check bond lengths (C=O: ~1.21 Å; C-N: ~1.34 Å) and torsion angles with density functional theory (DFT) calculations .

Q. How do substituents on the benzo[d]thiazole core influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂) : Enhance binding to enzymes like EGFR (IC₅₀ reduction by 30–50% compared to unsubstituted analogs) .
  • Polar Groups (e.g., -OH, -OMe) : Improve solubility but may reduce membrane permeability. Ethyl esters balance lipophilicity for cellular uptake .
    • Case Study : Fluorinated analogs (e.g., 3-fluoro-4-methoxyphenyl derivatives) show 2-fold higher antiproliferative activity in MCF-7 cells .

Q. What strategies address conflicting biological activity data in enzyme inhibition assays?

  • Experimental Design :

  • Dose-Response Curves : Use at least 6 concentrations (0.1–100 μM) to calculate accurate IC₅₀ values.
  • Control Compounds : Include known inhibitors (e.g., Erlotinib for EGFR) to validate assay conditions .
    • Data Analysis :
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to correlate activity with binding poses. For example, meta-substituted aryl groups may sterically hinder target binding .

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